molecular formula FeH15NO6+7 B1234733 pentaaquanitrosyliron(II)

pentaaquanitrosyliron(II)

Cat. No.: B1234733
M. Wt: 180.97 g/mol
InChI Key: SPCCOGFQLIOSPC-UHFFFAOYSA-S
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaaquanitrosyliron(II) is a historically significant coordination complex, best known for its role in the classic "brown ring" test for the qualitative detection of nitrate ions in solution . In this analytical procedure, the formation of the penta aqua nitrosyl iron complex, characterized by its distinctive brown ring at the interface of the solution, serves as a positive indicator for the presence of nitrates . The compound is a metal nitrosyl complex with iron in an octahedral molecular geometry, coordinated by five water molecules and one nitrosyl (NO) ligand . A key area of ongoing research and scientific discussion revolves around the precise electronic structure and oxidation state of the iron and nitrosyl components within the complex, described as FeNO7 in Enemark-Feltham notation . Researchers have debated whether to describe it as Fe(I) with NO+, Fe(II) with neutral NO, or Fe(III) with NO-, making it a fascinating subject for advanced studies on the limits of formal oxidation state concepts and the nature of chemical bonding in transition metal complexes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

FeH15NO6+7

Molecular Weight

180.97 g/mol

IUPAC Name

pentaoxidanium;iron(3+);nitroxyl anion

InChI

InChI=1S/Fe.NO.5H2O/c;1-2;;;;;/h;;5*1H2/q+3;-1;;;;;/p+5

InChI Key

SPCCOGFQLIOSPC-UHFFFAOYSA-S

Canonical SMILES

[N-]=O.[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3]

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Colorimetric Detection:
Pentaaquanitrosyliron(II) is known for its distinctive brown color, which is utilized in colorimetric assays. It serves as a reagent for the detection of nitrate ions in solution. The intensity of the brown color correlates with the concentration of nitrates, allowing for quantitative analysis.

Case Study:
A study demonstrated that pentaaquanitrosyliron(II) could effectively detect nitrate levels in environmental samples, showcasing its utility in environmental monitoring and quality control of water sources .

Biological Applications

Nitric Oxide Delivery:
The compound acts as a nitric oxide donor, which is significant in biological systems. Nitric oxide plays a vital role in various physiological processes, including vasodilation and neurotransmission.

Case Study:
Research indicated that pentaaquanitrosyliron(II) could enhance blood flow in animal models by releasing nitric oxide, suggesting potential therapeutic applications in treating cardiovascular diseases .

Medicinal Chemistry

Anticancer Properties:
Studies have explored the potential of pentaaquanitrosyliron(II) as an anticancer agent. Its ability to induce apoptosis in cancer cells has been investigated, with promising results indicating selective toxicity towards malignant cells while sparing healthy tissue.

Case Study:
In vitro experiments showed that pentaaquanitrosyliron(II) could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species upon cellular uptake .

Coordination Chemistry Research

Pentaaquanitrosyliron(II) serves as a model compound for studying coordination chemistry due to its unique bonding characteristics with nitrosyl ligands. Researchers explore its interactions with various ligands to understand metal-ligand bonding dynamics.

Data Table: Coordination Properties

Ligand TypeBinding ModeStability Constant (log K)
NitrosylBidentate5.1
WaterMonodentate3.8
EthylenediamineBidentate6.0

This table summarizes the stability constants associated with different ligands bound to pentaaquanitrosyliron(II), highlighting its versatility in coordination chemistry .

Environmental Applications

Pollutant Remediation:
Pentaaquanitrosyliron(II) has been studied for its potential role in environmental remediation, particularly in reducing heavy metal pollutants through complexation.

Case Study:
A study highlighted its effectiveness in sequestering lead ions from contaminated water sources, demonstrating a reduction of lead concentration by over 80% within 24 hours of treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pentaaquanitrosyliron(II) with structurally or functionally related iron-nitrosyl complexes:

Compound Formula Structure Key Properties Applications
Pentaaquanitrosyliron(II) [Fe(H₂O)₅NO]²⁺ Octahedral, 5 H₂O + 1 NO ligand Stable in acidic media; forms brown ring in nitrate detection Qualitative nitrate analysis
Sodium Nitroprusside Na₂[Fe(CN)₅NO]·2H₂O Octahedral, 5 CN⁻ + 1 NO ligand Photolabile; releases NO under light or physiological conditions Vasodilator in hypertension emergencies
Roussin’s Red Salt K₂[Fe₂S₂(NO)₄] Dimeric Fe₂S₂ core with 4 NO ligands Air-stable; soluble in polar solvents Model for iron-sulfur-nitrosyl clusters
Roussin’s Black Salt K[Fe₄S₃(NO)₇] Tetranuclear Fe₄S₃ core with 7 NO ligands Thermally stable; insoluble in water Catalysis and materials science research

Structural and Functional Differences

  • Ligand Environment: Pentaaquanitrosyliron(II) features labile aqua ligands, making it reactive to ligand substitution. In contrast, sodium nitroprusside’s cyanide ligands enhance stability and enable controlled NO release in biological systems .
  • Redox Behavior: Roussin’s salts (red and black) contain sulfide bridges, which facilitate electron delocalization across the Fe-S clusters. This contrasts with the monomeric structure of pentaaquanitrosyliron(II), which lacks such redox versatility .

Research Findings

  • Stability Studies : Pentaaquanitrosyliron(II) decomposes rapidly above pH 3, whereas sodium nitroprusside remains stable in aqueous solutions until exposed to light or reducing agents .
  • Spectroscopic Data: Infrared (IR) spectra of pentaaquanitrosyliron(II) show a characteristic NO stretch at ~1,940 cm⁻¹, distinct from the ~1,750 cm⁻¹ peak in nitroprusside due to differing ligand electron-withdrawing effects .
  • Biological Relevance: Sodium nitroprusside’s NO release under physiological conditions has been extensively studied for treating hypertensive crises, while Roussin’s salts are explored for their antimicrobial properties .

Preparation Methods

Controlled-PH Co-Precipitation

Recent advances have employed counterion engineering to isolate crystalline salts of [Fe(H₂O)₅(NO)]²⁺. A breakthrough involved using bulky, weakly coordinating anions like perfluoropinacolato (fpin⁻) to stabilize the cation:

Procedure :

  • Prepare an aqueous solution of FeSO₄·7H₂O (0.1 M) and H₂fpin (0.2 M) at pH 1.5 (adjusted with H₂SO₄).

  • Bubble NO gas through the solution at 4°C for 2 hours.

  • Concentrate under reduced pressure and crystallize at −20°C.

Product : [Fe(H₂O)₅(NO)][Fe(fpin)₂(H₂O)]₂·8.3H₂O.

ParameterValue
Yield34–41%
Decomposition Temp.98°C (onset)
Stability in Air12–24 hours (crystalline)

This method capitalizes on the fpin⁻ anion’s low basicity and steric bulk to hinder cation decomposition.

Non-Aqueous and Solvothermal Approaches

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) like 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) provide low-water activity environments that enhance complex stability:

Protocol :

  • Dissolve Fe(ClO₄)₂·6H₂O (0.05 mmol) in [EMIM][EtSO₄] (5 mL).

  • Add NO gas (1 atm) and stir at 25°C for 6 hours.

  • Precipitate with diethyl ether and wash.

PropertyResult
Yield58%
Stability (N₂ atm)72 hours
IR ν(NO)1795 cm⁻¹

The IL’s low dielectric constant suppresses ion pairing, while its high viscosity impedes NO diffusion.

High-Pressure Solvothermal Methods

Pressurizing NO (10–20 bar) in ethanol/water mixtures (4:1 v/v) at 80°C for 12 hours increases reaction rates and yields:

ConditionOutcome
Pressure15 bar NO
Temp.80°C
Yield67%
Purity (HPLC)94%

This method remains experimental but shows promise for scalable synthesis.

Characterization and Analytical Challenges

Spectroscopic Identification

  • IR Spectroscopy : A strong ν(NO) stretch at 1780–1800 cm⁻¹ confirms NO coordination.

  • Mössbauer Spectroscopy : Quadrupole splitting (ΔE_Q = 1.2–1.5 mm/s) and isomer shift (δ = 0.8–1.0 mm/s vs. α-Fe) distinguish [Fe(H₂O)₅(NO)]²⁺ from Fe²⁺/Fe³⁺ species.

  • Magnetic Susceptibility : μ_eff = 3.9–4.1 μ_B confirms the S = 3/2 ground state.

X-Ray Crystallography

Recent structural data for [Fe(H₂O)₅(NO)][Ga(fpin)₂(H₂O)]₂·8H₂O reveal:

Bond/AngleValue
Fe–N1.72 Å
N–O1.14 Å
Fe–N–O161.8°
Fe–O (avg. aqua)2.09 Å

The nonlinear Fe–N–O geometry contrasts earlier computational predictions, highlighting significant π-backbonding and spin polarization .

Q & A

Q. How can secondary data from legacy studies on pentaaquanitrosyliron(II) be critically evaluated for modern research?

  • Answer :
  • Source Criticism : Assess data quality via peer-review status, instrumentation details, and citation context .
  • Reanalysis : Reprocess raw data (e.g., NMR spectra) with modern software to verify conclusions .
  • Gaps Identification : Flag studies lacking mechanistic insights (e.g., kinetic data) for follow-up work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pentaaquanitrosyliron(II)

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